2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI)
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Overview
Description
2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI) is a heterocyclic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI) can be achieved through several methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and subsequent cyclization.
Synthesis from arylureas: Arylureas can undergo cyclization to form benzimidazolones.
Curtius reaction of anthranilic acids or phthalic anhydrides: This method involves the conversion of anthranilic acids or phthalic anhydrides to benzimidazolones through a Curtius rearrangement.
Industrial Production Methods
Industrial production of benzimidazolones typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as carbonyl sources. These reactions are carried out in specialized reactors under controlled temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 6th position can be oxidized to form a carbonyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
Oxidation: Formation of 6-keto derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular signaling pathways, leading to various biological effects such as inhibition of bacterial growth or modulation of histamine receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 1,3-Dihydro-2H-benzimidazol-2-one
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole
Uniqueness
2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI) is unique due to the presence of both a hydroxy group at the 6th position and a propyl group at the 1st position. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
155584-58-0 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.218 |
IUPAC Name |
5-hydroxy-3-propyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-2-5-12-9-6-7(13)3-4-8(9)11-10(12)14/h3-4,6,13H,2,5H2,1H3,(H,11,14) |
InChI Key |
OCJBYVVOIWRXOC-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=CC(=C2)O)NC1=O |
Synonyms |
2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI) |
Origin of Product |
United States |
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